molecular formula C11H13N3O3 B2495967 Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate CAS No. 2305185-04-8

Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate

Cat. No.: B2495967
CAS No.: 2305185-04-8
M. Wt: 235.243
InChI Key: VOIDNUTZSPIZDP-VHSXEESVSA-N
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Description

Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate is a chiral compound with significant interest in various scientific fields. This compound features a piperazine ring substituted with a pyridine moiety and a carboxylate ester group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and piperazine derivatives.

    Formation of Piperazine Ring: The piperazine ring is formed through a cyclization reaction, often involving a nucleophilic substitution reaction.

    Introduction of Pyridine Moiety: The pyridine moiety is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Esterification: The final step involves the esterification of the carboxylate group using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate: Another chiral compound with similar structural features.

    (2R,3S)-Ethyl-3-phenylglycidate: Used in the synthesis of pharmaceutical intermediates.

Uniqueness

Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-17-11(16)10-9(14-8(15)6-13-10)7-3-2-4-12-5-7/h2-5,9-10,13H,6H2,1H3,(H,14,15)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIDNUTZSPIZDP-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(NC(=O)CN1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H](NC(=O)CN1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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